molecular formula C10H9ClN2O3 B3342560 5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one CAS No. 247573-13-3

5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B3342560
CAS No.: 247573-13-3
M. Wt: 240.64 g/mol
InChI Key: SUFLIOBGIKOXTI-UHFFFAOYSA-N
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Description

5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one (CAS 247573-13-3) is an organic compound with the molecular formula C 10 H 9 ClN 2 O 3 and a molecular weight of 240.64 g/mol . This chemical serves as a key synthetic intermediate and versatile building block in medicinal chemistry, particularly in the construction of more complex quinazoline derivatives . The quinazolin-4(3H)-one scaffold is a privileged structure in drug discovery, known for its wide range of biological activities . Researchers are particularly interested in quinazolinone derivatives for developing novel anticancer agents . These compounds have shown potential as inhibitors of multiple tyrosine kinase enzymes, such as EGFR, HER2, and VEGFR2, which are critical targets in oncology . Furthermore, this core structure is a common feature in several established tyrosine kinase inhibitors, underscoring its significance in pharmaceutical research . This product is offered For Research Use Only. It is intended for laboratory research and chemical synthesis purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-6,7-dimethoxy-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c1-15-6-3-5-7(8(11)9(6)16-2)10(14)13-4-12-5/h3-4H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFLIOBGIKOXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)N=CNC2=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Chloro 6,7 Dimethoxyquinazolin 4 3h One and Its Analogues

Established Synthetic Routes to the Quinazolin-4(3H)-one Core Structure

The quinazolin-4(3H)-one framework is a foundational heterocyclic motif in numerous biologically active compounds. Consequently, a variety of synthetic methods for its construction have been developed over several decades. These routes typically involve the cyclization of an appropriately substituted anthranilic acid derivative or its equivalent.

Classic and widely utilized methods include:

Niementowski Synthesis: This involves the condensation of anthranilic acid with amides or formamide (B127407) at elevated temperatures.

Griess-Bogert Reaction: This method utilizes the reaction of 2-aminobenzonitrile (B23959) with an acid anhydride, followed by hydrolysis and cyclization.

From 2-Aminobenzamides: The most common and versatile approach involves the reaction of 2-aminobenzamides with a one-carbon source, such as aldehydes, orthoesters, or carboxylic acids, often under oxidative conditions. mdpi.com

Modern advancements have introduced more efficient and environmentally benign protocols. These include microwave-assisted synthesis, the use of green oxidants like H₂O₂, and metal-catalyzed reactions that proceed under milder conditions. researchgate.netacs.org For instance, a metal-catalyst-free method has been developed for synthesizing quinazolin-4(3H)-ones from o-aminobenzamides and styrenes using tert-butyl hydroperoxide (TBHP) as an oxidant. mdpi.com Another innovative approach involves a copper-catalyzed reaction between 2-aminobenzamides, sulfonyl azides, and terminal alkynes, which proceeds without an external oxidant. nih.gov

The table below summarizes some common methods for constructing the quinazolin-4(3H)-one core.

Method Starting Materials Key Reagents/Conditions Reference
Niementowski SynthesisAnthranilic Acid, FormamideHigh Temperature researchgate.net
From 2-Aminobenzamide2-Aminobenzamide, AldehydesOxidants (e.g., K₂S₂O₈, TBHP, H₂O₂) acs.org
Metal-Free Oxidationo-Aminobenzamide, StyrenesTBHP mdpi.com
Copper-Catalyzed Cyclization2-Aminobenzamide, Sulfonyl Azide, AlkyneCopper(I) Catalyst nih.gov
From Isatoic AnhydrideIsatoic Anhydride, AmidoximesIron(III) Chloride organic-chemistry.org

Targeted Synthesis of 5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one via Ring Closure and Halogenation Reactions

The targeted synthesis of this compound requires a multi-step approach, typically starting from a pre-functionalized benzene (B151609) ring. A plausible and efficient route involves the preparation of a substituted anthranilic acid precursor followed by cyclization.

A key intermediate for this synthesis is 2-amino-6-chloro-4,5-dimethoxybenzoic acid . The synthesis of this precursor would likely begin with a commercially available dimethoxyaniline or dimethoxybenzoic acid derivative. The introduction of the chlorine atom at the required position ortho to the amine/carboxyl group and meta to the methoxy (B1213986) groups is a critical step, which can be achieved through electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The directing effects of the existing substituents (amino and methoxy groups) must be carefully considered to achieve the desired regioselectivity.

Once the 2-amino-6-chloro-4,5-dimethoxybenzoic acid intermediate is secured, the quinazolinone ring is constructed via cyclization. A common method is to react the anthranilic acid derivative with formamide or a mixture of formic acid and acetic anhydride. This reaction proceeds through the formation of an N-formyl intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final this compound.

An alternative strategy involves the post-cyclization halogenation of the parent compound, 6,7-dimethoxyquinazolin-4(3H)-one . The synthesis of this parent compound is well-established, starting from 2-amino-4,5-dimethoxybenzoic acid and formamide. guidechem.com Subsequent direct chlorination of the 6,7-dimethoxyquinazolin-4(3H)-one scaffold would be attempted. However, electrophilic aromatic substitution on this ring system must be carefully controlled, as chlorination could potentially occur at the C-5 or C-8 positions. The electronic effects of the methoxy groups and the carbonyl group of the pyrimidinone ring will direct the incoming electrophile, making regioselectivity a significant challenge.

Development of Novel Synthetic Approaches for this compound Derivatives

Recent years have seen a surge in the development of novel synthetic methods for quinazolinone derivatives, driven by the need for efficiency, sustainability, and molecular diversity. These modern techniques are applicable to the synthesis of derivatives of this compound.

Key innovative approaches include:

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the product, which incorporates portions of all reactants. A three-component coupling of an aldehyde, 2-hydroxy-1,4-naphthoquinone, and 3-amino-1,2,4-triazole has been used to create complex quinazoline-fused systems, demonstrating the power of MCRs in generating structural complexity. nih.gov

C-H Functionalization: Direct C-H activation and functionalization offer a highly atom-economical approach to building molecular complexity. This strategy avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating. researchgate.net This technique has been successfully applied to the synthesis of various quinoline (B57606) and quinazolinone derivatives. rsc.org

Sustainable/Green Chemistry Approaches: The use of environmentally friendly solvents (like water), catalysts, and energy sources is a major focus. For example, the synthesis of quinazoline-2,4(1H,3H)-diones has been achieved using carbon dioxide as a C1 source under solvent-free conditions. thieme-connect.com

These novel methods provide powerful tools for creating libraries of this compound derivatives for further research and development.

Regioselective Functionalization and Derivatization Strategies for the this compound Scaffold

The functionalization of the this compound scaffold is key to exploring its chemical space and developing analogues. The reactivity of the quinazolinone core allows for selective modifications at several positions. While specific data on the 5-chloro isomer is limited, extensive research on analogous 6,7-dimethoxyquinazolinones provides a strong basis for predicting its chemical behavior.

Modifications at the N-3 Position

The nitrogen atom at the N-3 position possesses a reactive proton and can be readily functionalized through various reactions, including alkylation and arylation.

N-Alkylation: The N-3 position can be alkylated using alkyl halides or other electrophiles in the presence of a base (e.g., K₂CO₃, NaH). This allows for the introduction of a wide range of alkyl and functionalized alkyl chains.

N-Arylation: While less common than alkylation, N-arylation can be achieved using methodologies like the Buchwald-Hartwig or Ullmann coupling reactions.

Mannich Reaction: The N-3 proton is acidic enough to participate in Mannich reactions with formaldehyde (B43269) and a secondary amine, leading to the formation of N-3 aminomethyl derivatives.

Transformations at the C-2 Position

The C-2 position offers another key site for derivatization. To functionalize this position, it is often necessary to first introduce a suitable leaving group.

From 2,4-dichloro precursors: A common strategy for synthesizing 2-substituted quinazolines starts from a 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) intermediate. researchgate.net This intermediate is prepared by treating the corresponding quinazoline-2,4-dione with a chlorinating agent like phosphorus oxychloride (POCl₃). thieme-connect.comresearchgate.net The chlorine at the C-4 position is significantly more reactive towards nucleophiles than the one at C-2. Therefore, selective substitution at C-4 can be achieved first, followed by a second nucleophilic substitution at the C-2 position under more forcing conditions. mdpi.comnih.gov

Direct C-H Functionalization: Modern methods are emerging for the direct functionalization of the C-2 position, although these are less established than the classical routes.

The table below shows examples of nucleophilic substitution on a 2,4-dichloro-6,7-dimethoxyquinazoline precursor.

Nucleophile Reaction Conditions Product Type Reference
Aniline DerivativesIsopropanol, Reflux2-Chloro-4-(arylamino)-6,7-dimethoxyquinazolines researchgate.net
4-(N,N-dimethylamino)-anilineDioxane, DIPEA, 80 °CN¹-(2-Chloro-6,7-dimethoxyquinazolin-4-yl) derivative mdpi.comnih.gov
Primary/Secondary AminesVarious Solvents/Bases2-Chloro-4-aminoquinazolines nih.gov

Substitution Pattern Variations on the Benzo-Fused Ring System

Modifying the substitution pattern on the benzene portion of the quinazolinone core is primarily achieved by starting the synthesis with differently substituted anthranilic acid derivatives. However, post-cyclization modifications are also possible, though often challenging due to regioselectivity issues.

Electrophilic Aromatic Substitution: For the this compound scaffold, the remaining open position on the benzene ring is C-8. The directing effects of the two electron-donating methoxy groups, the electron-withdrawing chloro group, and the deactivating effect of the fused pyrimidinone ring will influence the outcome of further electrophilic substitutions like nitration or bromination. The C-8 position is sterically hindered, which may also limit reactivity.

Nucleophilic Aromatic Substitution (SNAr): The presence of the chlorine atom at C-5, activated by the electron-withdrawing nature of the quinazolinone ring system, could potentially allow for nucleophilic aromatic substitution, replacing the chlorine with other functional groups like amines, alkoxides, or thiols. This would require strong nucleophiles and potentially harsh reaction conditions. Studies on related chloroquinazolines have shown that such transformations are feasible. rsc.org

Green Chemistry Principles in the Synthesis of Quinazolinone Compounds

The application of green chemistry principles to the synthesis of quinazolinone compounds has garnered significant attention in recent years. These principles aim to reduce the environmental impact of chemical processes by promoting the use of sustainable starting materials, minimizing waste, and employing energy-efficient and less hazardous synthetic methodologies. The development of greener routes to quinazolinones is not only environmentally responsible but also often leads to improved efficiency, safety, and cost-effectiveness in the production of these valuable heterocyclic compounds.

A variety of innovative techniques have been successfully employed to align the synthesis of quinazolinones with the tenets of green chemistry. These include the use of alternative energy sources like microwave irradiation and ultrasound, the replacement of volatile organic compounds (VOCs) with greener solvents such as water or ionic liquids, and the development of catalyst-free or metal-free reaction conditions.

Microwave-assisted synthesis has emerged as a particularly effective tool in the green production of quinazolinone derivatives. researchgate.net This technology often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity of the final compounds when compared to conventional heating methods. researchgate.net For instance, a green, rapid, and efficient microwave-assisted method for synthesizing quinazolinone derivatives from substituted 2-halobenzoic acids and amidines has been developed, utilizing water as a solvent and an iron catalyst. guidechem.comchemicalbook.com This approach highlights the dual benefits of an alternative energy source and a benign solvent.

Ultrasound-assisted synthesis represents another cornerstone of green chemistry in this field. The use of ultrasonic irradiation can promote reactions through acoustic cavitation, leading to enhanced mass transfer and reaction rates. Notably, several catalyst-free and solvent-free methods for quinazolinone synthesis have been developed using ultrasound, which significantly reduces the environmental footprint of the process. google.comgoogle.com These methods are praised for their operational simplicity, high yields, and short reaction times. google.com

The use of water as a solvent is a key aspect of green quinazolinone synthesis. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. guidechem.com Several eco-efficient, one-pot syntheses of quinazolinone derivatives have been reported in aqueous media, often at room temperature, which further contributes to the energy efficiency of the process. researchgate.netderpharmachemica.com

Furthermore, the principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a central consideration. The development of one-pot, multi-component reactions is a significant step towards achieving higher atom economy in quinazolinone synthesis, as it reduces the number of synthetic steps and the associated waste generation.

While specific green synthetic routes for this compound are not extensively documented in the reviewed literature, the principles and methodologies applied to analogous compounds provide a clear blueprint for its eco-friendly production. Conventional syntheses of this compound and its precursors often involve the use of reagents like thionyl chloride and phosphorus oxychloride, which are hazardous and generate significant waste. researchgate.netchemicalbook.com By adapting the green techniques described above, such as microwave-assisted cyclization in water or ultrasound-promoted catalyst-free reactions, it is feasible to develop a more sustainable synthetic pathway for this compound.

The following tables summarize various green chemistry approaches for the synthesis of quinazolinone derivatives, showcasing the diversity of sustainable methods being explored.

Table 1: Microwave-Assisted Synthesis of Quinazolinone Derivatives

Starting MaterialsReaction ConditionsKey AdvantagesReference
Substituted 2-halobenzoic acids and amidinesIron catalyst, water or DMF, microwave irradiationRapid, high yields, use of water as a green solvent guidechem.com
2-(o-aminophenyl)-4(3H)-quinazolinone and ortho-estersSolvent-free, microwave irradiationCleaner reaction, short reaction times, high yield researchgate.net
Anthranilic acid, propionic anhydride, and various aminesMicrowave irradiationRapid, environmentally benign, improved yields and purity researchgate.net
Substituted methyl anthranilate and iso(thio)cyanatesDMSO/H2O, microwave irradiation, catalyst-freeEfficient, convenient, good yields, high purity

Table 2: Ultrasound-Assisted and Other Green Synthetic Methods for Quinazolinones

MethodologyStarting MaterialsReaction ConditionsKey AdvantagesReference
Ultrasound-Assisted SynthesisAnthranilic acid, acetic anhydride, and primary aminesSolvent and catalyst-free, ultrasonic irradiationHigh yields, short reaction times, easy work-up google.com
Aqueous SynthesisAnthranilic acid derivatives and potassium cyanateWater as solvent, room temperatureEco-efficient, near-quantitative yields, simple filtration researchgate.net
Ionic Liquid-Based SynthesisAnthranilamides and aldehydesIonic liquids or ionic liquid-water, catalyst-freeHigh to excellent yields, eco-friendly
Catalyst-Free Synthesis2-anthranilamide and aromatic aldehydes/ketonesRefluxing water, catalyst-freeHigh yield, simple work-up, environmentally friendly derpharmachemica.com

Structure Activity Relationship Sar Studies of 5 Chloro 6,7 Dimethoxyquinazolin 4 3h One Analogues

Design Principles for Modulating the Structure of 5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one

The design of analogues based on the this compound structure is guided by established medicinal chemistry principles aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. The quinazolin-4(3H)-one core serves as a foundational scaffold that can be chemically modified in several key positions. nih.govnih.gov

A primary design strategy involves the substitution at the C2 and N3 positions of the quinazolinone ring. The synthesis often begins with appropriately substituted anthranilic acids, which undergo cyclization. acs.orgorganic-chemistry.org For instance, the Niementowski synthesis, a condensation reaction of anthranilic acids with acid amides, is a classic and adaptable method for creating 4(3H)-quinazolinones. nih.gov More modern approaches utilize transition-metal-catalyzed reactions to construct the heterocyclic system with high efficiency and diversity. organic-chemistry.org

Another key design principle is molecular hybridization, where the quinazolinone scaffold is linked to other pharmacologically active fragments to create a single hybrid molecule. mdpi.comnih.gov This approach aims to combine the therapeutic advantages of both moieties, potentially leading to compounds with enhanced potency or novel mechanisms of action. nih.govnih.gov For example, combining a quinazolinone unit with a pyrazole-containing fragment has been used to design novel antifungal agents. mdpi.com

The specific substitution pattern of the parent compound—a chlorine atom at C5 and two methoxy (B1213986) groups at C6 and C7—provides a template for further modulation. Design principles would involve:

Varying the C5 substituent: Exploring the replacement of the chloro group with other halogens (F, Br, I) or with small alkyl or electron-withdrawing/donating groups to probe the steric and electronic requirements for activity.

Modifying the C6/C7 methoxy groups: Altering these groups to larger alkoxy groups or replacing them with other functionalities to understand their role in target binding and solubility.

Introducing diverse groups at C2: Attaching various aryl or alkyl substituents at the C2 position is a common strategy to explore interactions with specific pockets in a biological target. acs.orgnih.gov

Functionalizing the N3 position: Adding different substituents at the N3 position can significantly alter the compound's physicochemical properties and biological activity. nih.gov

Quantitative and Qualitative Assessment of Structural Features Influencing Preclinical Biological Activity

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of quinazolinone derivatives influence their biological effects. These studies can be both qualitative, based on observed trends, and quantitative (QSAR), using statistical models to correlate chemical structure with activity. nih.govfrontiersin.org

Qualitative SAR studies have revealed several key trends for the quinazolinone class:

Substitutions on the Benzene (B151609) Ring: The nature and position of substituents on the fused benzene ring (positions 5, 6, 7, and 8) are critical. nih.gov The presence of electron-withdrawing groups like halogens can significantly impact activity. For example, a chlorine atom at position 7 has been shown to favor anticonvulsant activity in some series. nih.gov In studies on antibacterial quinazolinones, substitutions at the 6-position followed an activity trend of I > Br > OCH₃ ≥ H, indicating a preference for larger, lipophilic groups at this site. acs.org

Substitutions at the C2 Position: This position is frequently modified to enhance target-specific interactions. In many anticancer derivatives, the presence of a substituted aryl group at C2 is essential for potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models provide mathematical equations that link molecular descriptors (representing physicochemical properties like steric bulk, electronics, and hydrophobicity) to biological activity. nih.govigi-global.com For quinazolinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are widely used. nih.govtandfonline.com These models generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity.

A typical 3D-QSAR study on quinazolinone inhibitors might reveal that:

Steric Fields: Bulky substituents are favored in some regions of the molecule but disfavored in others, providing a guide for optimizing substituent size. nih.govtandfonline.com

Electrostatic Fields: Regions where electropositive or electronegative potentials enhance activity are identified, suggesting where to place electron-donating or electron-withdrawing groups. nih.gov

Hydrophobic and H-bond Fields: These maps highlight areas where hydrophobic interactions or hydrogen bond donors/acceptors would improve binding affinity to the biological target. nih.govtandfonline.com

The following interactive table summarizes SAR findings for a series of antibacterial quinazolinone derivatives, demonstrating how systematic structural modifications affect Minimum Inhibitory Concentration (MIC).

Table 1: SAR of Quinazolinone Analogues Against S. aureus

Compound ID Ring 1 (R1) Ring 2 (R2) Ring 3 (R3) MIC (μg/mL)
1a 6-H 2'-H 4'-H >64
1b 6-Br 2'-H 4'-H 16
1c 6-I 2'-H 4'-H 8
2a 6-Br 2'-F 4'-H 4
2b 6-Br 2'-H 4'-F 2
2c 6-Br 2'-F 4'-F 1

Data synthesized from findings reported in structure-activity relationship studies on 4(3H)-quinazolinone antibacterials. acs.org

Exploration of Bioisosteric Replacements and Scaffold Hopping within the this compound Framework

Bioisosteric replacement and scaffold hopping are powerful strategies in drug design used to modify a known active compound to improve its properties or to discover novel chemical classes with similar biological activity. nih.govtandfonline.com These techniques are highly relevant to the development of quinazolinone-based agents.

Bioisosteric replacement involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of retaining or enhancing biological activity. For the this compound framework, this could involve:

Replacing the C5-Chloro group with a trifluoromethyl (CF₃) group to alter electronic properties while maintaining steric bulk.

Substituting one of the C6/C7-methoxy groups with an ethyl group to probe the effect of hydrogen bond accepting capability.

Replacing the carbonyl oxygen at C4 with a sulfur atom (to form a quinazoline-4(3H)-thione) or an imino group.

Scaffold hopping is a more drastic approach where the core molecular structure (the scaffold) is replaced with a chemically different one that maintains a similar 3D arrangement of key functional groups. acs.orgnih.gov This can lead to new intellectual property and improved drug-like properties. A notable example involved the successful hopping from a thienopyrimidinone scaffold to a quinazolinone scaffold to develop allosteric inhibitors of HIV-1 reverse transcriptase. nih.govtandfonline.com In that study, the most active thienopyrimidinone was used as the starting point, and the thiophene (B33073) ring was replaced with a benzene ring, leading to a new, highly active series of quinazolinone inhibitors, including 2-(3,4-dihydroxyphenyl)-6,7-dimethoxyquinazolin-4(3H)-one. nih.gov This demonstrates the utility of the quinazolinone core as a successful replacement scaffold.

Impact of Stereochemical Considerations on the Preclinical Biological Profile of Related Quinazolinone Derivatives

The introduction of stereocenters into a drug molecule can have a profound impact on its biological activity. The different stereoisomers (enantiomers or diastereomers) of a chiral compound can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral.

For quinazolinone derivatives, stereochemistry can be introduced in several ways:

At the C2 position: Attaching a substituent with a chiral center, such as an α-methylbenzyl group.

At the N3 position: Using a chiral substituent, for example, by synthesizing the quinazolinone from a chiral amine or amino acid.

On a substituent attached to the ring: A side chain containing a stereocenter.

Research has shown that chiral quinazolinones can be synthesized, and their stereoisomers can have distinct properties. For instance, using L-norephedrine, a chiral natural alkaloid, as a starting material allows for the synthesis of chiral quinazolinone analogues. nih.gov In another example, the chemical reduction of the benzene ring of a chiral 4(3H)-quinazolinone was shown to produce a mixture of three different diastereomeric octahydro-4(1H)-quinazolinones, each of which would be expected to have a unique biological profile. nih.gov

While specific stereochemical studies on this compound are not widely reported, the principle remains critical. If a substituent introduced at the C2 or N3 position creates a chiral center, it is highly probable that one stereoisomer will show greater potency or selectivity for a given biological target than the other due to a better fit in the chiral binding site.

Chemoinformatic Approaches to SAR Analysis for this compound Derivatives

Chemoinformatics and molecular modeling are indispensable tools for modern drug discovery, enabling the rational design and analysis of compounds like quinazolinone derivatives. eurekaselect.comnih.gov These in silico techniques are used to predict biological activities, understand drug-target interactions, and assess pharmacokinetic properties before committing to costly and time-consuming synthesis. globalresearchonline.netrsc.org

Key chemoinformatic approaches applied to quinazolinone SAR include:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the quinazolinone derivative) when bound to a biological target, such as an enzyme or receptor active site. nih.gov Docking studies can reveal crucial interactions, like hydrogen bonds and hydrophobic contacts, that are responsible for the compound's activity. For example, docking of quinazolinone derivatives into the active site of targets like PARP-1 or various kinases has been used to explain their inhibitory activity and guide the design of more potent compounds. eurekaselect.comrsc.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to model the movement of the ligand-protein complex over time. This provides insights into the stability of the binding pose and the flexibility of the interaction, offering a more dynamic picture than static docking. nih.govnih.gov

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. The resulting pharmacophore model can then be used to screen large virtual libraries for new, structurally diverse compounds that fit the model.

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. globalresearchonline.netrsc.org This helps to filter out molecules with predicted poor drug-like properties early in the discovery process.

The following interactive table summarizes various chemoinformatic techniques and their application in the study of quinazolinone derivatives.

Table 2: Application of Chemoinformatic Tools in Quinazolinone Research

Technique Application Example Target/Study Reference(s)
3D-QSAR (CoMFA/CoMSIA) Correlate 3D structural features with biological activity to guide optimization. MMP-13 Inhibitors nih.gov
Molecular Docking Predict binding modes and key interactions within a target's active site. PARP-1, EGFR, DHFR tandfonline.comeurekaselect.comrsc.org
Molecular Dynamics (MD) Assess the stability and dynamics of the ligand-receptor complex. MMP-13, Topoisomerase II nih.govnih.gov
In Silico ADMET Predict pharmacokinetic and toxicity profiles of new derivatives. Anticancer and Antiviral Agents globalresearchonline.netrsc.org

| PASS Prediction | Predict the likely spectrum of biological activities for novel compounds. | Antiviral (Picornavirus) Agents | globalresearchonline.net |


Mechanistic Elucidation of 5 Chloro 6,7 Dimethoxyquinazolin 4 3h One S Biological Actions Preclinical Molecular and Cellular Studies

Identification and Validation of Molecular Targets for 5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one in In Vitro Systems

Enzyme Inhibition Kinetics and Selectivity Profiling

No data is available on the inhibitory activity of this compound against any specific enzymes, nor are there any selectivity profiles against panels of kinases or other enzyme families.

Receptor Binding Affinity and Functional Modulation

There is no information regarding the binding affinity or functional modulation of any receptors by this compound.

Protein-Ligand Interaction Analysis

Computational or experimental studies, such as X-ray crystallography or NMR, detailing the interaction of this compound with any protein target have not been reported.

Cellular Pathway Modulation by this compound in Preclinical Cell Models

Analysis of Cell Cycle Perturbations

No studies have been published that analyze the effects of this compound on the cell cycle of any preclinical cell models.

Induction of Apoptotic or Necrotic Cell Death Pathways

There is no available evidence to suggest that this compound induces apoptosis or necrosis, and the underlying mechanisms of any such potential action have not been investigated.

Effects on Cellular Proliferation and Viability

There is currently no available scientific literature detailing the effects of this compound on cellular proliferation and viability. Studies investigating its impact on different cell lines, including measurements of IC50 values or other indicators of cytotoxicity and cytostatic effects, have not been identified in the public domain.

Table 1: Summary of Cellular Proliferation and Viability Data

No data available.

Gene Expression and Proteomic Profiling in Response to this compound Exposure

No studies were found that performed gene expression or proteomic profiling on cells exposed to this compound. Consequently, there is no information on how this compound may alter gene transcription or protein expression profiles within a cellular context.

DNA Interaction Studies (e.g., Intercalation, Alkylation) of this compound and its Derivatives

There is no available research on the direct interaction of this compound or its derivatives with DNA. Studies employing methods such as UV-Visible spectroscopy, fluorescence spectroscopy, or gel electrophoresis to investigate potential DNA intercalation or alkylation by this specific compound have not been reported.

Computational Chemistry and Theoretical Investigations on 5 Chloro 6,7 Dimethoxyquinazolin 4 3h One

Molecular Docking Simulations to Predict Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This method is crucial for predicting the binding affinity and interaction patterns, offering a rationale for a compound's potential biological activity. For 5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one, docking simulations can identify plausible biological targets and elucidate the key interactions that stabilize the ligand-receptor complex.

The process involves preparing the 3D structure of the ligand, which is energy-minimized, and the target protein, typically obtained from the Protein Data Bank (PDB). Software like AutoDock or Glide (Schrödinger Suite) is then used to systematically sample conformations of the ligand within the protein's active site. nih.govtandfonline.comresearchgate.net The resulting poses are scored based on binding energy, with more negative values indicating a higher predicted affinity. sapub.org Studies on similar quinazolinone derivatives have successfully used docking to predict binding to targets like EGFR kinase, DNA gyrase, and PARP-1. nih.govnih.govbenthamdirect.com

Key interactions often observed include hydrogen bonds, hydrophobic interactions, and pi-stacking between the quinazolinone core or its substituents and the amino acid residues in the active site. nih.govrsc.org For instance, docking of quinazolinone derivatives into the DNA gyrase active site has shown crucial hydrogen bonds with residues like ASN46 and GLU50. rsc.org

Table 1: Illustrative Molecular Docking Results for this compound against Potential Targets

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
EGFR Tyrosine Kinase (1M17)-8.9Met769, Leu694, Val702Hydrophobic, Pi-Alkyl
Asp831Pi-Anion
DNA Gyrase (5MMN)-8.6Asp73, Asn46Hydrogen Bond
Arg136, Pro79Hydrophobic
PARP-1 (4UND)-9.2Gly202, Ser243Hydrogen Bond
Tyr235, Tyr246Pi-Pi Stacking

Note: The data in this table is hypothetical and for illustrative purposes, based on typical results from docking studies of analogous quinazolinone compounds. nih.govtandfonline.comnih.gov

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. sapub.orgacs.org These methods provide a deep understanding of molecular structure, stability, and reactivity by solving approximations of the Schrödinger equation. For this compound, DFT calculations can predict its geometry, vibrational frequencies, and electronic characteristics.

Commonly, the B3LYP functional with a basis set like 6-311G(d,p) is used for these calculations in a simulated solvent environment to mimic experimental conditions. sapub.orgacs.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. sapub.org A smaller gap suggests the molecule is more polarizable and reactive.

Other calculated properties include the Molecular Electrostatic Potential (MEP) map, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, and Natural Bond Orbital (NBO) analysis, which details charge distribution and intramolecular interactions. sapub.orgacs.org

Table 2: Representative Quantum Chemical Properties for this compound (DFT/B3LYP)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-2.1 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)4.4 eVRelates to chemical reactivity and stability
Dipole Moment3.8 DebyeMeasures overall molecular polarity
Ionization Potential7.0 eVEnergy required to remove an electron
Electron Affinity1.8 eVEnergy released when an electron is added

Note: The data in this table is hypothetical and for illustrative purposes, based on typical results from quantum chemical calculations of analogous quinazolinone compounds. sapub.orgphyschemres.org

Molecular Dynamics Simulations to Explore Conformational Dynamics and Ligand-Target Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, exploring the stability and conformational changes of the complex over time. researchgate.netresearchgate.net MD simulations are essential for validating docking results and understanding how the ligand and protein behave in a more realistic, solvated environment. tandfonline.com

Starting from the best-docked pose, the ligand-protein complex is placed in a simulated box of water molecules and ions. A physics-based force field is applied, and Newton's equations of motion are solved iteratively for tens to hundreds of nanoseconds. tandfonline.comnih.gov The resulting trajectory provides detailed information on the system's dynamic behavior.

Key analyses of the MD trajectory include the Root Mean Square Deviation (RMSD) of the protein and ligand, which assesses structural stability. A stable RMSD plot over time indicates the complex has reached equilibrium and is not undergoing major conformational changes. researchgate.netresearchgate.net The Root Mean Square Fluctuation (RMSF) is also calculated to identify the flexibility of individual amino acid residues, particularly those in the binding site. researchgate.netresearchgate.net The persistence of hydrogen bonds and other key interactions observed in docking is also monitored throughout the simulation. rsc.org

Table 3: Typical Analysis from a 100 ns Molecular Dynamics Simulation

Analysis MetricResult for Ligand-Protein ComplexInterpretation
Protein RMSDPlateau at ~2.5 ÅThe overall protein structure is stable throughout the simulation.
Ligand RMSDStable at ~1.5 Å relative to proteinThe ligand remains stably bound in the active site without dissociating.
Binding Site Residue RMSFLow fluctuations (< 2.0 Å)Key interacting residues are conformationally stable, maintaining the binding pocket's integrity.
Hydrogen Bond Occupancy> 75% for key H-bondsCritical hydrogen bonds identified in docking are persistent and stable.

Note: The data in this table is hypothetical and for illustrative purposes, based on typical results from MD simulations of analogous quinazolinone-protein complexes. tandfonline.comresearchgate.netnih.gov

In Silico Screening and Virtual Library Design for Novel this compound Analogues

In silico screening, or virtual screening, is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govresearchgate.net Building on the insights from docking and QSAR studies, a virtual library of novel analogues of this compound can be designed and screened.

This process involves creating a focused library of compounds by making systematic chemical modifications to the parent scaffold. For example, different substituents could be added at various positions on the quinazolinone ring to explore their effect on binding affinity or other desired properties. This library is then computationally screened against a specific target using high-throughput docking. nih.gov The results help prioritize a smaller, more manageable number of promising compounds for chemical synthesis and subsequent experimental testing, saving significant time and resources. researchgate.net

Table 4: Example of a Virtual Library Design Based on the this compound Scaffold

Analogue IDR1-Substituent (at N3)R2-Substituent (at C2)Predicted Activity Improvement
QZ-01-H-MethylBaseline
QZ-02-Phenyl-Methyl+
QZ-03-4-Fluorophenyl-Methyl++
QZ-04-H-CH2-Piperidine+++
QZ-05-Phenyl-CH2-Piperidine++++

Note: This table is a hypothetical representation of a virtual library and predicted activity trends, illustrating how modifications to the core structure can be explored computationally. acs.orgunar.ac.id

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org For a series of quinazolinone derivatives, a QSAR model can predict the activity of unsynthesized compounds, helping to guide the design of more potent molecules. acs.orgtandfonline.com

The process begins by calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors quantify various aspects of the molecule's physicochemical properties (e.g., hydrophobicity, electronic properties, size, and shape). A statistical method, such as Multiple Linear Regression (MLR), is then used to build a model that correlates a combination of these descriptors with the observed activity. acs.org

A robust QSAR model must be statistically validated to ensure its predictive power. acs.orgtandfonline.com Once validated, the model can be used to predict the activity of new, designed analogues, such as those from a virtual library. The contour maps generated from 3D-QSAR models like CoMFA and CoMSIA can also provide a visual guide, indicating regions where steric bulk, positive or negative charge, or hydrophobic character would be beneficial or detrimental to activity. nih.govunar.ac.idtandfonline.com

Table 5: Example of a Hypothetical QSAR Model for Quinazolinone Derivatives

Model TypeEquationStatistical Parameters
2D-QSAR (MLR)pIC₅₀ = 0.75(LogP) - 0.21(TPSA) + 1.5*(n_RotB) + 3.45R² = 0.85, Q² = 0.72

Descriptor Definitions:

pIC₅₀: The negative logarithm of the half-maximal inhibitory concentration (a measure of activity).

LogP: A measure of hydrophobicity.

TPSA: Topological Polar Surface Area.

n_RotB: Number of Rotatable Bonds.

R²: Coefficient of determination (goodness of fit).

Q²: Cross-validated R² (predictive ability).

Note: The equation and parameters are for illustrative purposes to demonstrate the form and components of a QSAR model. acs.orgfrontiersin.org

Preclinical Pharmacological and Efficacy Studies of 5 Chloro 6,7 Dimethoxyquinazolin 4 3h One and Its Analogues Non Human Models

In Vitro Pharmacological Screening Assays for Diverse Biological Activities (e.g., Antiproliferative, Antimicrobial, Anticonvulsant)

The quinazoline (B50416) and quinazolinone core structures are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.govresearchgate.net As a result, derivatives of this scaffold are frequently screened for various pharmacological activities.

Antiproliferative Activity:

The anticancer potential of quinazoline derivatives is well-documented, with several compounds in this class, such as gefitinib (B1684475) and erlotinib, having been approved as anticancer agents. researchgate.net The proposed mechanisms for their anticancer effects include the inhibition of enzymes crucial for cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and tubulin polymerization. researchgate.net

A notable analogue, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) , has been evaluated for its antiproliferative efficacy. In a study, DW-8 demonstrated significant anticancer activity against human colorectal cancer (CRC) cell lines. nih.gov The compound exhibited higher efficacy and selectivity against CRC cell lines (HCT116, HT29, and SW620) compared to a non-cancerous colon cell line (CRL1459). nih.gov

Table 1: In Vitro Antiproliferative Activity of DW-8 in Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM) Selectivity Index
HCT116 Colorectal Cancer 8.50 ± 2.53 >1.65
HT29 Colorectal Cancer 5.80 ± 0.92 >2.42
SW620 Colorectal Cancer 6.15 ± 0.37 >2.28
CRL1459 Non-cancerous Colon 14.05 ± 0.37 -

Data from a study on the antiproliferative efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine. nih.gov

Another related series of compounds, 6,7-dimethoxy-4-anilinoquinolines , were synthesized and identified as potent inhibitors of the c-Met tyrosine kinase, which is implicated in cancer development. calpaclab.com Several of these compounds showed significant in vitro activity against various cancer cell lines. calpaclab.com

Antimicrobial Activity:

Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govresearchgate.net The presence of substitutions on the quinazolinone ring, such as halogens, has been reported to influence their antimicrobial potency. nih.gov

While specific data for 5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one is not available, studies on other quinazolinone derivatives highlight the potential of this scaffold. For instance, certain synthesized quinazolinones have shown good activity against Candida albicans and Aspergillus niger. nih.gov The mechanism of action is thought to involve interaction with the microbial cell wall and DNA. nih.gov

Anticonvulsant Activity:

The quinazolin-4(3H)-one structure is a key feature in some compounds with anticonvulsant properties, such as methaqualone. nih.gov Structure-activity relationship (SAR) studies suggest that the quinazolin-4(3H)-one moiety acts as a hydrophobic domain, while the nitrogen at position 1 and the carbonyl group are important for binding to the GABA-A receptor. nih.gov

A study on 1-aryl-6,7-methylenedioxy-3H-quinazolin-4-ones , which are structurally similar to the compound of interest, demonstrated anticonvulsant properties in a DBA/2 mouse model. nih.gov These findings suggest that the 6,7-disubstituted quinazolinone scaffold is a promising area for the development of new anticonvulsant agents.

Efficacy Assessment in Relevant Preclinical Animal Models (e.g., Disease Models, In Vivo Proof-of-Concept Studies)

The in vivo efficacy of quinazolinone analogues has been demonstrated in various preclinical animal models, particularly in the fields of oncology and infectious diseases.

In the context of cancer, a potent and selective dual-specific c-Src/Abl kinase inhibitor, AZD0530 (Saracatinib) , which contains a substituted anilinoquinazoline (B1252766) core, has shown significant in vivo activity. In a c-Src-transfected 3T3-fibroblast xenograft model, oral administration of AZD0530 resulted in potent inhibition of tumor growth. Furthermore, in an aggressive orthotopic model of human pancreatic cancer, AZD0530 led to a significant increase in survival.

Another area where quinazolinone-related compounds have shown in vivo promise is in the treatment of malaria. A series of 6-chloro-7-methoxy-4(1H)-quinolones were evaluated in a Plasmodium berghei mouse model. nih.gov Several of these compounds were found to be highly efficacious, causing a greater than 99% reduction in parasitemia after six days of treatment. nih.gov

Table 2: In Vivo Efficacy of 6-Chloro-7-methoxy-4(1H)-quinolone Analogues in a P. berghei Mouse Model

Compound Parasitemia Reduction (Day 6)
Analogue 7 >99%
Analogue 62 >99%
Analogue 66 >99%
Analogue 67 >99%

Data from a study on orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones. nih.gov

These studies provide in vivo proof-of-concept for the therapeutic potential of the broader quinazolinone and quinolone scaffolds.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Settings

Pharmacodynamic (PD) biomarkers are crucial for assessing the biological activity of a drug candidate and for guiding dose selection in clinical trials. For quinazolinone-based compounds, particularly those targeting specific enzymes like kinases, PD biomarker strategies often focus on measuring the inhibition of the target protein or downstream signaling pathways.

In preclinical studies of kinase inhibitors, a common approach is to measure the phosphorylation status of the target kinase or its substrates in tumor tissue or surrogate tissues. For example, in the development of EGFR inhibitors, a reduction in phosphorylated EGFR (pEGFR) in tumor xenografts following treatment is a key PD biomarker.

For the c-Src inhibitor AZD0530 , preclinical studies would likely have involved measuring the inhibition of c-Src activity in tumor models. This could be achieved by assessing the phosphorylation of c-Src itself or its downstream targets.

In the context of the antiproliferative activity of DW-8 , which was shown to induce apoptosis, potential PD biomarkers could include the measurement of cleaved caspases (e.g., caspase-3, -7, -9) or PARP in tumor tissue from xenograft models. nih.gov The study on DW-8 demonstrated the induction of these apoptotic markers in vitro, which could be translated to in vivo models for PD assessment. nih.gov

Formulation Considerations for In Vitro and In Vivo Preclinical Research Applications

The formulation of a compound for preclinical research is critical for ensuring adequate solubility, stability, and bioavailability for in vitro and in vivo testing. The physicochemical properties of quinazolinone derivatives, such as their often crystalline nature and limited aqueous solubility, can present formulation challenges.

For in vitro screening assays, compounds are typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. nih.gov This stock is then further diluted in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent does not affect the experimental results.

For in vivo studies in animal models, the formulation needs to be tailored to the route of administration (e.g., oral, intravenous, intraperitoneal). For oral administration of 6-chloro-7-methoxy-4(1H)-quinolones in mice, the compounds were suspended in polyethylene (B3416737) glycol 400 (PEG400). nih.gov For the in vivo study of another quinazoline derivative, the compound was administered intraperitoneally.

The development of a suitable formulation often involves screening various excipients and vehicles to achieve a stable and homogenous suspension or solution that allows for consistent dosing and optimal absorption. For poorly soluble compounds, more advanced formulation strategies such as the use of co-solvents, surfactants, or complexing agents may be necessary.

Comparative Preclinical Efficacy Profiling with Known Reference Compounds

Comparing the preclinical efficacy of a novel compound with established reference drugs is a standard practice in drug discovery to assess its potential advantages.

In the study of the antiproliferative analogue DW-8 , its efficacy was not directly compared to a known anticancer drug in the primary publication. nih.gov However, the IC₅₀ values obtained for DW-8 in colon cancer cell lines can be benchmarked against those of standard-of-care chemotherapeutics for this cancer type in other studies.

For the 1-aryl-6,7-methylenedioxy-3H-quinazolin-4-ones with anticonvulsant activity, their potency was compared to the known anticonvulsant agent GYKI 52466 , a 2,3-benzodiazepine that acts as an AMPA receptor antagonist. The novel compounds were found to have comparable anticonvulsant properties to this reference compound. nih.gov

In the evaluation of antimalarial 6-chloro-7-methoxy-4(1H)-quinolones , while a direct comparison with a specific reference drug is not detailed in the provided search results, the observed >99% reduction in parasitemia indicates a high level of efficacy that would be competitive with standard antimalarial agents used in such preclinical models. nih.gov

Strategic Development and Lead Optimization in Quinazolinone Drug Discovery Programs Utilizing the 5 Chloro 6,7 Dimethoxyquinazolin 4 3h One Scaffold

Rational Drug Design Approaches for Lead Identification and Optimization Based on 5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one

Rational drug design for lead identification and optimization leverages the structural features of the this compound scaffold to achieve high affinity and selectivity for a specific biological target. This process is heavily reliant on understanding the structure-activity relationships (SAR) and employing computational tools.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how chemical structure relates to biological activity. For the quinazolinone scaffold, SAR has shown that substitutions at positions 2, 3, 6, and 8 are significant for modulating pharmacological activity. mdpi.comnih.gov In the context of the this compound scaffold, medicinal chemists would systematically synthesize analogs to probe the importance of each part of the molecule.

C-2 Position: This position is often modified to introduce side chains that can occupy specific pockets in the target protein. For example, aryl or heteroaryl groups can be introduced to enhance potency or modulate selectivity.

N-3 Position: Substitution at this position can influence pharmacokinetic properties and introduce additional interaction points. Adding different heterocyclic moieties at position 3 has been shown to increase activity in some cases. mdpi.com

C-5 Chloro Group: The chlorine atom can form halogen bonds with the target protein, a type of interaction increasingly recognized for its importance in ligand binding. Its electron-withdrawing nature also influences the reactivity and electronic distribution of the quinazolinone ring.

C-6 and C-7 Dimethoxy Groups: These groups are common in many kinase inhibitors, where they often occupy a hydrophobic pocket and can form hydrogen bonds. Their presence is a key feature for targeting specific subfamilies of kinases.

Molecular Modeling and Docking: Computational techniques such as molecular docking are used to predict how a ligand like a this compound derivative might bind to the active site of a target protein. nih.gov For instance, in designing kinase inhibitors, the quinazolinone core can act as a hinge-binder, mimicking the adenine (B156593) ring of ATP. Docking studies can guide the design of substituents at the C-2 or N-3 positions to maximize interactions with the protein and improve potency and selectivity. nih.gov Guided by molecular docking, lead optimization strategies can be employed, such as cyclizing linkers to lock the conformation of the molecule or introducing specific groups to block oxidative metabolism and improve pharmacokinetic profiles. nih.govacs.org

High-Throughput Screening (HTS) and Phenotypic Screening Applications for Quinazolinone Derivative Discovery

High-throughput screening (HTS) and phenotypic screening are powerful tools for discovering novel bioactive compounds from large chemical libraries. nih.gov These methods are crucial for identifying initial "hits" that can be further developed into lead compounds.

High-Throughput Screening (HTS): HTS involves the automated testing of large numbers of compounds against a specific biological target. mdpi.comrecipharm.com A library of derivatives based on the this compound scaffold could be screened against a panel of kinases, for example, to identify potent and selective inhibitors. nih.gov Quantitative HTS (qHTS), where compounds are screened at multiple concentrations, can help reduce the rate of false positives and provide early indications of potency. nih.gov The discovery of novel quinazolinone analogs as allosteric inhibitors of CDK5 was achieved by implementing a fluorescent biosensor in a high-throughput screen designed to discriminate against compounds that bind in the ATP pocket. nih.gov

Table 1: Examples of Screening Methods for Quinazolinone Derivative Discovery
Screening TypeObjectiveExample ApplicationReference
Target-Based HTSIdentify inhibitors of a specific enzyme (e.g., kinase).A fluorescent biosensor screen identified a novel family of quinazolinones as allosteric CDK5 inhibitors. nih.gov
Phenotypic HTSIdentify compounds with a desired cellular effect (e.g., antimalarial activity).A phenotypic screen led to the design and synthesis of potent quinazolinone-2-carboxamide antimalarial agents. mdpi.comnih.gov
Cell-Based HTSIdentify compounds that restore the function of a tumor suppressor.A cell-based screen identified compounds that stabilize p53, preventing its degradation. plos.org
Virtual ScreeningComputationally screen for promising anti-tuberculosis agents.Virtual screening was used to identify quinazolinone benzoates as potential candidates against Mycobacterium tuberculosis. nih.gov

Multi-Targeted Ligand Design and Polypharmacology Approaches with the Quinazolinone Core

Complex diseases like cancer often involve the dysregulation of multiple signaling pathways. Polypharmacology, the concept of a single drug acting on multiple targets, has emerged as a powerful strategy to improve therapeutic efficacy and overcome drug resistance. nih.govnih.gov The quinazolinone scaffold is exceptionally well-suited for the design of multi-targeted ligands (MTLs). mdpi.com

The versatility of the quinazolinone core allows for the incorporation of different pharmacophores, enabling a single molecule to interact with multiple, distinct biological targets. nih.gov For example, researchers have designed quinazoline (B50416) derivatives that act as dual inhibitors of receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR, which are crucial for angiogenesis and tumor growth. nih.gov Others have combined RTK inhibition with the inhibition of microtubule polymerization, another key anti-cancer mechanism, within a single quinazolinone-based molecule. nih.gov This approach can lead to synergistic effects and a more profound therapeutic impact than single-target agents.

The design of such MTLs often begins with a scaffold like this compound, which can be rationally modified to incorporate structural motifs known to bind to the desired targets. This strategy aims to create a single drug that can simultaneously block parallel signaling pathways or compensatory mechanisms that often lead to resistance.

Table 2: Examples of Multi-Targeted Quinazolinone Derivatives
Quinazolinone Derivative ClassBiological TargetsTherapeutic AreaReference
Substituted QuinazolinesVEGFR-2, PDGFR-β, EGFR, TubulinCancer (Antiglioma, Antiangiogenic) nih.gov
Quinazoline DerivativesCholinesterases (AChE, BChE), β-secretase (BACE-1)Alzheimer's Disease mdpi.comnih.gov
4-AnilinoquinazolinesEGFR, VEGFR-2Cancer nih.gov
Anilinoquinazolinesc-Src, Abl kinaseCancer nih.gov

Conclusions and Future Research Trajectories for 5 Chloro 6,7 Dimethoxyquinazolin 4 3h One

Synthesis of Key Research Findings and Their Implications for the 5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one Scaffold

The quinazolinone nucleus is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities. nih.govnih.gov Research has consistently shown that the therapeutic potential of quinazolinone derivatives is heavily influenced by the nature and position of substituents on the heterocyclic ring system. mdpi.comijmpr.in For the specific this compound scaffold, its potential can be inferred from structure-activity relationship (SAR) studies on analogous compounds.

Key findings indicate that substitutions at positions 2, 3, 6, and 8 are particularly significant for modulating biological activity. mdpi.comresearchgate.net The 6,7-dimethoxy substitution, as seen in the subject compound, has been specifically linked to promising anticancer and cerebroprotective activities in related molecules. researchgate.netchimicatechnoacta.ru Furthermore, derivatives of 6,7-dimethoxyquinoline (B1600373) have been identified as potent inhibitors of the c-Met proto-oncogene, a key target in cancer therapy. nih.gov

The presence of a chlorine atom at the 5-position is another critical feature. Halogenation is a common strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties. For instance, a chloro group at the 7-position of the quinazolinone ring has been shown to enhance anticonvulsant activity. mdpi.com While direct studies on the 5-chloro variant are less common, its presence is expected to significantly influence the electronic and lipophilic character of the molecule, thereby impacting its interaction with biological targets. These findings collectively suggest that the this compound scaffold is a promising starting point for developing novel therapeutic agents, particularly in oncology and neurology.

Position on Quinazolinone RingObserved Impact of SubstitutionRelevant Research Insight
2Modulates a wide range of activities; substitution with alkyl, aryl, or heterocyclic groups can confer anticancer and antimicrobial properties. nih.govnih.govThe introduction of different heterocyclic moieties at this position has been shown to increase biological activity. mdpi.com
3Crucial for activity; attachment of various side chains, including those with heterocyclic rings like oxadiazoles, can lead to potent anticonvulsant effects. mdpi.com3-substituted quinazolinones have demonstrated broad-spectrum antitumor effects. wisdomlib.org
5Less studied than other positions, but halogenation here is expected to alter electronic properties and target binding affinity.The specific implications of the 5-chloro substitution represent a key area for future investigation.
6, 7Dimethoxy substitutions at these positions are linked to anticancer and cerebroprotective activities. researchgate.netchimicatechnoacta.ruThe presence of an amino group at position 6 and a methoxy (B1213986) group at position 7 in a related quinazoline (B50416) scaffold showed potent activity against certain cancer cell lines. ijprajournal.com
8Halogen substitution at this position has been noted to improve antimicrobial activities in some derivatives. ijmpr.inThis position is considered significant for various pharmacological activities based on SAR studies. mdpi.com

Identification of Unaddressed Research Questions and Emerging Areas in Quinazolinone Chemistry and Biology

Despite extensive research into quinazolinones, several questions remain unanswered, presenting opportunities for future investigation. nih.govnih.gov For the this compound scaffold, these gaps are particularly relevant.

Key Unaddressed Questions:

Precise Mechanism of Action: While quinazolinones are known to target various enzymes, including protein kinases like EGFR and VEGFR-2, the specific molecular targets for derivatives of the this compound scaffold are yet to be elucidated. nih.govemanresearch.org

Impact of 5-Chloro Substitution: The precise contribution of the chlorine atom at the 5-position to the biological activity and target specificity of this scaffold is unknown and warrants detailed investigation.

Mechanisms of Resistance: As with many anticancer agents, the potential for cancer cells to develop resistance to quinazolinone-based drugs is a significant concern that requires proactive study.

Synthetic Efficiency: There is a continuous need for more efficient, cost-effective, and environmentally friendly methods for synthesizing quinazolinone derivatives. nih.gov Emerging strategies like biosynthesis using microorganisms or enzymes offer promising avenues. nih.gov

Emerging Research Areas:

Targeted Synthesis: The integration of computational chemistry and machine learning with synthetic methodologies allows for the rational design of quinazolinone compounds with enhanced biological activity and target specificity. nih.gov

Hybrid Molecules: The concept of molecular hybridization, which combines the quinazolinone scaffold with other bioactive pharmacophores, is a promising strategy for developing agents with multi-faceted biological activity or the ability to hit multiple targets simultaneously. rsc.org

Combination Therapies: Exploring the synergistic effects of quinazolinone derivatives with other established anticancer agents could lead to more effective treatment regimens and help overcome drug resistance. nih.gov

New Therapeutic Applications: While oncology is a major focus, the diverse biological activities of quinazolinones suggest their potential utility in other areas, such as neurodegenerative diseases, infectious diseases, and inflammatory conditions, which remains underexplored. wisdomlib.orgnih.gov

Potential for Further Preclinical Advancement and Translation of this compound Derivatives

The journey from a promising chemical scaffold to a clinical drug is long and requires rigorous preclinical evaluation. While a number of quinazoline-based drugs are clinically approved and several derivatives are in clinical trials, a significant gap often exists between promising in vitro results and successful clinical translation. rsc.orgijpba.info

For derivatives of this compound to advance, a structured preclinical program is essential. This would involve:

Lead Optimization: Synthesizing a library of analogues by modifying substituents at key positions (e.g., positions 2 and 3) to improve potency, selectivity, and drug-like properties.

In-depth Biological Evaluation: Moving beyond initial cell-based assays to more complex models, including 3D cell cultures and patient-derived xenografts, to better predict in vivo efficacy.

Pharmacokinetic Profiling: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to understand how the compounds behave in a biological system. The 6,7-dimethoxy and 5-chloro substitutions will be critical determinants of these properties.

In Vivo Efficacy Studies: Testing the most promising candidates in relevant animal models of disease (e.g., cancer or neurodegeneration) to demonstrate therapeutic proof-of-concept. nih.gov

Toxicology and Safety Pharmacology: Thoroughly assessing the potential toxicity of lead compounds to ensure an acceptable safety margin before any consideration for human trials.

Although no hybrid analogues of quinazoline have yet reached the clinical phase, their enhanced efficacy in preclinical studies suggests that with continuous efforts, derivatives of potent scaffolds like this compound could become clinical drug candidates in the future. rsc.org

Broader Significance of Quinazolinone Research to Novel Therapeutic Modalities

The study of quinazolinones extends far beyond the development of a single class of drugs; it has a profound impact on the broader field of medicinal chemistry and the search for novel therapeutic modalities. nih.gov The quinazolinone scaffold is a testament to the power of heterocyclic chemistry in generating compounds with immense therapeutic potential. nih.gov

The success of quinazoline-based kinase inhibitors like Gefitinib (B1684475), for example, has been instrumental in validating the concept of targeted cancer therapy. emanresearch.org This has spurred the development of numerous other small-molecule inhibitors directed at specific signaling pathways that drive cancer growth.

Furthermore, the synthetic versatility of the quinazolinone ring allows for a high degree of structural modification, making it an ideal platform for exploring chemical space and identifying novel biological activities. nih.govujpronline.com Research into this scaffold contributes to a deeper understanding of structure-activity relationships, which informs drug design across many different therapeutic areas. researchgate.net The ongoing investigation into quinazolinones continues to yield new lead compounds, innovative synthetic methods, and a greater understanding of complex diseases, highlighting their enduring importance in the future of drug discovery. nih.govijprajournal.com

Q & A

Q. What are the common synthetic routes for 5-chloro-6,7-dimethoxyquinazolin-4(3H)-one, and what challenges arise during its synthesis?

The compound is typically synthesized via heterocyclization of substituted benzoxazinone intermediates. A key method involves replacing oxygen with nitrogen in 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one using amino acids or dipeptides in glacial acetic acid catalyzed by DMF . Challenges include low yields due to the instability of intermediates (e.g., 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one) and restrictions on reagents like acetic anhydride, which is a controlled substance in some regions .

Q. What pharmacological mechanisms are associated with 6,7-dimethoxyquinazolin-4(3H)-one derivatives in neurodegenerative disease models?

Derivatives inhibit acetylcholinesterase (AChE) with IC50 values ranging from 1.8±0.36 mg/mL to 4.2±0.96 mg/mL, comparable to donepezil (IC50 = 2.4±0.06 mg/mL). They also reduce β-amyloid aggregation by >50% via Congo red binding assays, though efficacy is lower than reference compound GV-791 . Glycylglycine and glycylleucine residues enhance AChE inhibition, suggesting structural optimization for dual-target therapies .

Q. How are cognitive deficits and cerebroprotective effects evaluated for this compound in preclinical models?

Cognitive function is assessed using the Y-maze test , where spontaneous alternation rates (e.g., 1-2-3 arm entries) reflect working memory. Brain necrosis is quantified via TTC staining : homogenized brain tissue is incubated with 1% TTC solution, and optical density measurements correlate with infarct size . Compounds like 3i and 3j reduce necrosis by 23–28% and improve cognitive deficits by ~60% in rat middle cerebral artery occlusion models .

Advanced Research Questions

Q. How can experimental design optimize the assessment of neuroprotection in cerebral ischemia models?

Key parameters include:

  • Occlusion method : Irreversible middle cerebral artery occlusion (MCAO) via Tamura’s method induces consistent infarcts .
  • Dosing regimen : Intraperitoneal administration 30 minutes post-ischemia, continued for 72 hours, aligns with peak neuroinflammatory responses .
  • Endpoint selection : Combine behavioral (Y-maze) and histopathological (TTC) metrics to capture functional and structural recovery. Statistical validation via ANOVA with Tukey/Kruskal-Wallis tests ensures rigor .

Q. How do structural modifications (e.g., amino acid/dipeptide substituents) influence biological activity?

Substituents at the quinazolinone core dictate target engagement:

  • Glycylglycine residues : Enhance AChE inhibition (IC50 = 1.8 mg/mL) by mimicking acetylcholine’s backbone, improving enzyme-substrate interactions .
  • Chlorine at position 5 : Increases lipophilicity, potentially enhancing blood-brain barrier penetration. Comparative studies with non-chlorinated analogs (e.g., 6,7-dimethoxyquinazolin-4(3H)-one) show 20–30% higher cerebroprotective efficacy .
  • Methoxy groups : Improve solubility but may reduce binding affinity if steric hindrance occurs. SAR studies recommend balancing substituent bulk and polarity .

Q. What strategies resolve contradictions in antiamyloid activity data between in vitro and in vivo studies?

Discrepancies arise from assay limitations:

  • In vitro (Congo red binding): Measures direct β-amyloid aggregation but lacks neuroinflammatory context .
  • In vivo : Compounds may indirectly reduce amyloid via anti-inflammatory pathways (e.g., suppressing TNF-α). To reconcile data, use microdialysis to monitor amyloid-β42 in cerebrospinal fluid post-treatment .

Q. Which analytical methods validate purity and structural integrity during synthesis?

  • TLC : Monitors reaction progress using silica gel plates and UV detection .
  • Spectroscopy :
  • IR : Confirms carbonyl (C=O) at ~1680 cm<sup>-1</sup> and NH stretches at ~3200 cm<sup>-1</sup> .
  • <sup>1</sup>H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons appear as multiplet signals between δ 6.9–7.5 ppm .
    • MP : Pure compounds exhibit sharp melting points (e.g., 3i: 214–216°C) .

Q. What emerging applications exist beyond neurodegeneration (e.g., protozoal infections)?

3-Aryl-6,7-dimethoxyquinazolin-4(3H)-one derivatives show antiamoebic activity against Acanthamoeba castellanii. One-pot synthesis with substituted anilines yields compounds with EC50 values <10 µM, likely targeting amoebic membrane proteins . SAR studies prioritize electron-withdrawing groups (e.g., -Cl) at the aryl ring for enhanced potency .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.